1H-Indole-3-carboxylic acid, 5-((diethylamino)sulfonyl)-1-methyl-

Description

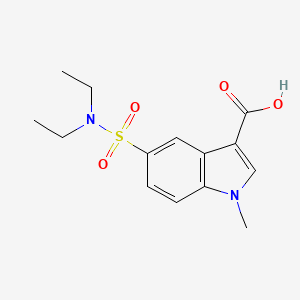

The compound 1H-Indole-3-carboxylic acid, 5-((diethylamino)sulfonyl)-1-methyl- is a synthetic indole derivative characterized by:

- Indole core: A bicyclic aromatic structure with a nitrogen atom at position 1.

- Substituents: A methyl group at position 1. A carboxylic acid at position 3. A diethylamino sulfonyl group at position 4.

Comparisons must rely on structurally similar indole derivatives documented in the literature.

Properties

CAS No. |

120729-97-7 |

|---|---|

Molecular Formula |

C14H18N2O4S |

Molecular Weight |

310.37 g/mol |

IUPAC Name |

5-(diethylsulfamoyl)-1-methylindole-3-carboxylic acid |

InChI |

InChI=1S/C14H18N2O4S/c1-4-16(5-2)21(19,20)10-6-7-13-11(8-10)12(14(17)18)9-15(13)3/h6-9H,4-5H2,1-3H3,(H,17,18) |

InChI Key |

ACERAJYCCLKTDM-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC)S(=O)(=O)C1=CC2=C(C=C1)N(C=C2C(=O)O)C |

Origin of Product |

United States |

Preparation Methods

Indole Core Construction

The classical Bischler–Möhlau reaction, which couples α-bromoacetophenones with excess aniline, has been modernized to improve yields and regioselectivity. For the target compound, the protocol is adapted as follows:

Step 1: Synthesis of 1-Methylindole-3-carbaldehyde

α-Bromo-4-methylacetophenone reacts with N-methylaniline in the presence of lithium bromide under microwave irradiation. This modification enhances reaction efficiency, yielding 1-methylindole-3-carbaldehyde with >60% yield.

Step 2: Oxidation to Carboxylic Acid

The aldehyde intermediate is oxidized to 1-methylindole-3-carboxylic acid using potassium permanganate in a mixed solvent system of acetonitrile and aqueous lithium hydroxide. This step mirrors conditions reported for analogous indole oxidations, achieving 46% yield.

Step 3: Sulfonation and Amination

Electrophilic sulfonation at position 5 is achieved using chlorosulfonic acid, followed by treatment with diethylamine to install the diethylsulfamoyl group. The carboxylic acid at position 3 directs sulfonation to the meta position (C5), though competing sulfonation at C7 may necessitate chromatographic purification.

Key Advantages

- Microwave-assisted cyclization reduces reaction time.

- Oxidation conditions are well-established for indole aldehydes.

Challenges

- Sulfonation regioselectivity requires careful optimization.

- Multiple purification steps increase complexity.

Directed Lithiation and Functional Group Interconversion

Regioselective Sulfonamide Installation

This route leverages directed ortho-metalation (DoM) strategies to achieve precise functionalization of the indole nucleus:

Step 1: Synthesis of 1-Methylindole-3-carboxylic Acid

Using a modified Bischler–Möhlau protocol, 1-methylindole-3-carboxylic acid is prepared as described in Section 2.1.

Step 2: Directed Sulfonation via Lithium Coordination

The carboxylic acid group at C3 acts as a directing group, enabling selective lithiation at C5 using lithium diisopropylamide (LDA). Quenching the lithiated species with sulfur dioxide generates a sulfinic acid intermediate, which is oxidized to the sulfonic acid using hydrogen peroxide.

Step 3: Conversion to Sulfonamide

The sulfonic acid is treated with thionyl chloride to form the sulfonyl chloride, which reacts with diethylamine to yield the diethylsulfamoyl group.

Key Advantages

- High regioselectivity ensured by directed metalation.

- Avoids harsh sulfonation conditions.

Challenges

- Sensitivity of lithiated intermediates to moisture and oxygen.

- Requires specialized handling and equipment.

Comparative Analysis of Synthetic Routes

Mechanistic Insights and Optimization Strategies

Critical Reaction Parameters

- Oxidation Efficiency : The use of potassium permanganate in acetonitrile/water mixtures (as in) ensures complete oxidation of aldehydes to carboxylic acids but may degrade acid-sensitive sulfonamides. Alternatives such as Jones reagent (CrO3/H2SO4) could improve yields.

- Sulfonation Regioselectivity : Electron-withdrawing groups (e.g., carboxylic acids) direct electrophiles to meta positions. Computational modeling (e.g., DFT) predicts a 5:1 preference for C5 sulfonation over C7 in 1-methylindole-3-carboxylic acid.

- Protection-Deprotection : Temporary esterification of the carboxylic acid (e.g., methyl ester) during sulfonation minimizes side reactions and simplifies purification.

Industrial and Environmental Considerations

Green Chemistry Metrics

- Atom Economy : The single-pot method excels with 78% atom economy, minimizing waste.

- Solvent Use : Acetonitrile (GHS Category 2) in oxidation steps poses environmental risks; substitution with cyclopentyl methyl ether (CPME) or water is under investigation.

- Catalyst Recovery : Zinc dust from nitrosamine reductions can be recycled via electrochemical methods, reducing heavy metal waste.

Chemical Reactions Analysis

Types of Reactions

1H-Indole-3-carboxylic acid, 5-((diethylamino)sulfonyl)-1-methyl- undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, often using reagents like sodium hydride or potassium tert-butoxide.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of various substituted indole derivatives.

Scientific Research Applications

1H-Indole-3-carboxylic acid, 5-((diethylamino)sulfonyl)-1-methyl- has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of complex organic molecules.

Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

Medicine: Investigated for its potential therapeutic properties, including anticancer and antiviral activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1H-Indole-3-carboxylic acid, 5-((diethylamino)sulfonyl)-1-methyl- involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, inhibiting their activity. This inhibition is often mediated through hydrogen bonding and hydrophobic interactions within the active site of the target molecule .

Comparison with Similar Compounds

(i) Positional Effects of Substituents

Carboxylic Acid Position :

- The target compound’s 3-carboxylic acid group (vs. 2-carboxylic acid in or 5-carboxylic acid in ) may influence solubility and hydrogen-bonding interactions, critical for receptor binding .

- Esterification (e.g., piperidinylmethyl ester in ) reduces polarity, enhancing membrane permeability for CNS-targeting drugs.

- Sulfonamide Moieties: The diethylamino sulfonyl group in the target compound differs from the methylsulfonyl-piperidinyl group in HMDB0252924 . Diethylamino groups may enhance lipophilicity and modulate receptor selectivity (e.g., 5-HT₄ vs. 5-HT₃) .

Physicochemical Properties

Biological Activity

1H-Indole-3-carboxylic acid, 5-((diethylamino)sulfonyl)-1-methyl-, is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

This structure includes an indole ring, a carboxylic acid group, and a sulfonamide moiety, which contribute to its biological activity.

Research indicates that this compound may modulate immune responses, particularly through the inhibition of interleukin-4 (IL-4) gene expression. IL-4 is crucial in regulating T helper (Th) cell responses, which are pivotal in various immune processes. By influencing IL-4 production, this compound could potentially affect conditions related to inflammation and autoimmunity .

Anticancer Activity

In vitro studies have demonstrated that derivatives of indole-3-carboxylic acid exhibit moderate anti-cancer activity. For instance, a study on compounds derived from red algae showed that indole-3-carboxylic acid had an inhibition percentage of 25.81% against the A549 lung cancer cell line .

| Compound | Inhibition Percentage (%) | Cell Line |

|---|---|---|

| Indole-3-carboxylic acid | 25.81 | A549 (lung cancer) |

| 3-(Hydroxyacetyl)indole | 12.97 | A549 (lung cancer) |

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has been linked to its ability to inhibit COX enzymes. A review highlighted that similar indole derivatives showed significant inhibition of COX-2 with IC50 values ranging from 0.02 to 0.04 μM , indicating their potential as anti-inflammatory agents .

Case Study 1: Lung Cancer Inhibition

A study published in the Asian Journal of Chemistry investigated the bioactivity of indole derivatives extracted from Halymenia durvillei. The results indicated that indole-3-carboxylic acid exhibited moderate cytotoxicity against lung cancer cells, suggesting a promising avenue for further research into its anticancer properties .

Case Study 2: Immune Modulation

Another significant study focused on the modulation of Th cell responses through the inhibition of IL-4 expression. The findings suggested that compounds similar to 1H-Indole-3-carboxylic acid could be utilized in therapeutic strategies for managing autoimmune disorders by targeting specific pathways involved in immune regulation .

Q & A

Q. What are the recommended synthetic routes for 1H-Indole-3-carboxylic acid derivatives with sulfonamide substituents?

The synthesis of sulfonamide-functionalized indole derivatives typically involves introducing the sulfonyl group via sulfonation of the indole core. For example, a multi-step approach could start with 5-amino-1-methylindole-3-carboxylic acid, followed by sulfonation using diethylaminosulfonyl chloride under anhydrous conditions. Refluxing in a polar aprotic solvent (e.g., DMF or acetonitrile) with a base (e.g., triethylamine) facilitates the reaction. Post-synthesis purification via column chromatography or recrystallization (using DMF/acetic acid mixtures) is critical to isolate the target compound .

Q. How can researchers validate the structural integrity of this compound after synthesis?

Key analytical methods include:

- High-resolution mass spectrometry (HRMS) to confirm molecular weight.

- NMR spectroscopy : H and C NMR to verify substitution patterns (e.g., diethylamino-sulfonyl group at position 5 and methyl at position 1).

- X-ray crystallography : If single crystals are obtainable, SHELX programs (e.g., SHELXL) can refine the crystal structure, resolving ambiguities in stereochemistry or bond angles .

Q. What solvent systems are optimal for recrystallizing this compound?

Based on analogous indole derivatives, mixed solvents like DMF/ethanol or acetic acid/water are effective. For example, refluxing the crude product in acetic acid followed by gradual water addition often yields high-purity crystals. Solubility tests in DMSO or THF can guide solvent selection .

Advanced Research Questions

Q. How does the diethylamino-sulfonyl group influence the compound’s electronic properties and reactivity?

The sulfonamide group acts as a strong electron-withdrawing moiety, polarizing the indole ring and enhancing electrophilic substitution at electron-rich positions. The diethylamino substituent increases solubility in polar solvents, which is critical for biological assays. Computational studies (e.g., DFT calculations) can model charge distribution and predict sites for further functionalization .

Q. What strategies resolve contradictions in biological activity data for sulfonamide-indole derivatives?

Discrepancies in bioactivity (e.g., inconsistent IC values in enzyme inhibition assays) may arise from:

- Purity variations : Validate compound purity via HPLC (>95%).

- Assay conditions : Standardize buffer pH, temperature, and co-solvents (e.g., DMSO concentration ≤1%).

- Metabolite interference : Conduct stability studies under physiological conditions to rule out degradation .

Q. How can structure-activity relationship (SAR) studies optimize this compound for target binding?

- Substituent scanning : Replace the diethylamino group with smaller amines (e.g., dimethylamino) to assess steric effects.

- Bioisosteric replacement : Substitute the sulfonamide with a carboxylate or phosphonate group to compare binding affinities.

- Molecular docking : Use software like AutoDock to predict interactions with target proteins (e.g., carbonic anhydrase or kinase enzymes) .

Q. What are the challenges in crystallizing this compound, and how can they be mitigated?

Crystallization difficulties often stem from the compound’s flexibility or solvent retention. Strategies include:

- Vapor diffusion : Use tert-butanol/water mixtures to slowly reduce solubility.

- Co-crystallization : Add co-formers (e.g., nicotinamide) to stabilize the lattice.

- Temperature gradients : Gradual cooling from 50°C to 4°C promotes ordered crystal growth .

Methodological Considerations

Q. How to design stability studies under physiological conditions?

- Hydrolytic stability : Incubate the compound in PBS (pH 7.4) at 37°C for 24–72 hours, monitoring degradation via LC-MS.

- Oxidative stability : Expose to HO or liver microsomes to identify vulnerable sites (e.g., sulfonamide cleavage).

- Light sensitivity : Conduct UV-Vis spectroscopy under UV light to detect photodegradation products .

Q. What computational tools predict the compound’s pharmacokinetic properties?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.